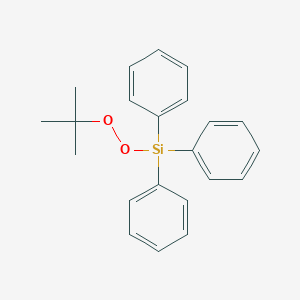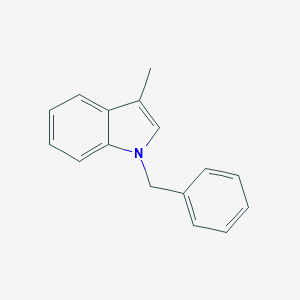
1-Benzyl-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methyl-1H-indole, also known as BMI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methyl-1H-indole is not fully understood, but it is believed to involve the interaction with various receptors and enzymes in the body. It has been shown to bind to the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-Benzyl-3-methyl-1H-indole has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. It has also been shown to have anxiolytic and sedative effects, which may be due to its interaction with the serotonin receptor. Additionally, 1-Benzyl-3-methyl-1H-indole has been shown to have antioxidant and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Benzyl-3-methyl-1H-indole is its versatility in various fields of research. It can be easily synthesized and modified to create new derivatives with unique properties. However, one of the limitations of 1-Benzyl-3-methyl-1H-indole is its potential toxicity and side effects, which may limit its use in certain applications. Additionally, the mechanism of action of 1-Benzyl-3-methyl-1H-indole is not fully understood, which may make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the research of 1-Benzyl-3-methyl-1H-indole. One direction is the development of new derivatives with improved properties and reduced toxicity. Another direction is the investigation of the mechanism of action of 1-Benzyl-3-methyl-1H-indole and its derivatives, which may lead to the discovery of new drug targets. Additionally, the potential applications of 1-Benzyl-3-methyl-1H-indole in the treatment of neurodegenerative diseases and other disorders warrant further investigation.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-methyl-1H-indole can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Another method is the Friedel-Crafts reaction, which involves the alkylation of an indole derivative with a benzyl halide in the presence of a Lewis acid catalyst. Both methods have been widely used in the synthesis of 1-Benzyl-3-methyl-1H-indole and its derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-methyl-1H-indole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-Benzyl-3-methyl-1H-indole has been investigated for its anti-cancer, anti-inflammatory, and anti-viral activities. It has also been used as a scaffold for the development of new drugs targeting various diseases. In materials science, 1-Benzyl-3-methyl-1H-indole has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-Benzyl-3-methyl-1H-indole has been used as a starting material for the synthesis of various natural products and pharmaceuticals.
Propiedades
Número CAS |
17017-58-2 |
|---|---|
Nombre del producto |
1-Benzyl-3-methyl-1H-indole |
Fórmula molecular |
C16H15N |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
1-benzyl-3-methylindole |
InChI |
InChI=1S/C16H15N/c1-13-11-17(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 |
Clave InChI |
HMORPAKTPJRBRQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Sinónimos |
1-BENZYL-3-METHYL-1H-INDOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



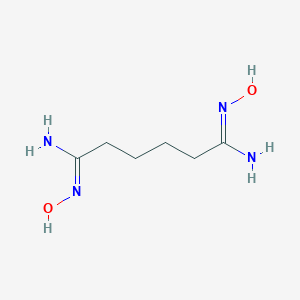
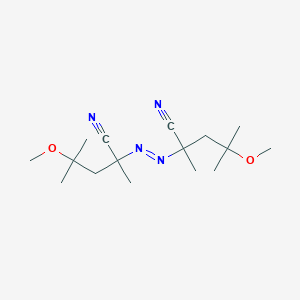

![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
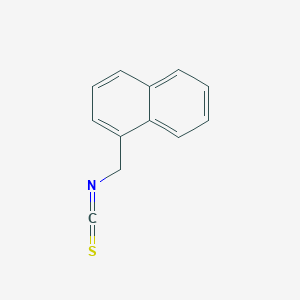
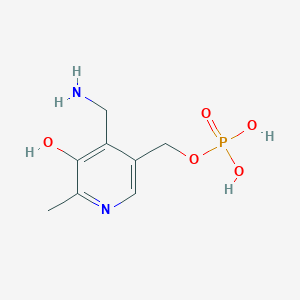


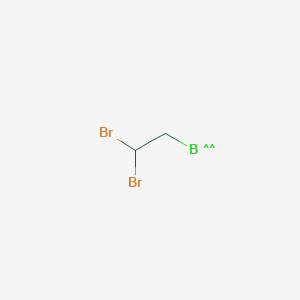

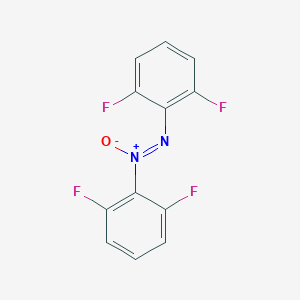
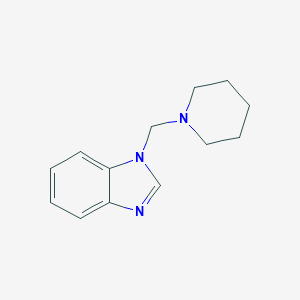
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
